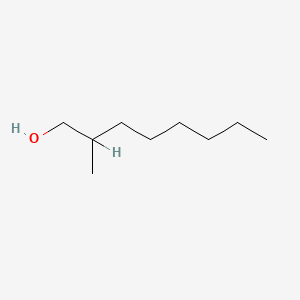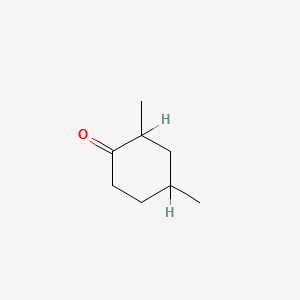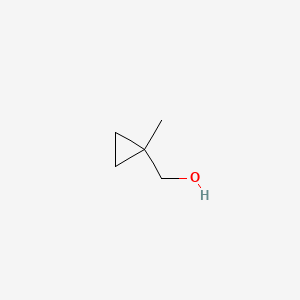
p-Ethoxybenzylidene p-heptylaniline
Übersicht
Beschreibung
p-Ethoxybenzylidene p-heptylaniline: is an organic compound with the molecular formula C₂₂H₂₉NO and a molecular weight of 323.4718 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde with an amine . This compound is known for its liquid crystalline properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Ethoxybenzylidene p-heptylaniline typically involves the condensation reaction between 4-heptylaniline and 4-ethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: p-Ethoxybenzylidene p-heptylaniline can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Ethoxybenzylidene p-heptylaniline is used as a model compound in the study of liquid crystalline materials. Its liquid crystalline properties make it valuable in the development of new materials for display technologies and other applications.
Biology: In biological research, this compound is used to study the interactions between liquid crystalline materials and biological membranes. This research can provide insights into the behavior of cell membranes and the development of new drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its unique properties make it an important component in the development of advanced materials for various technological applications.
Wirkmechanismus
The mechanism of action of p-Ethoxybenzylidene p-heptylaniline is primarily related to its liquid crystalline properties. The compound can form ordered structures that exhibit unique optical and electronic properties. These properties are exploited in the development of liquid crystal displays and other advanced materials. The molecular targets and pathways involved in its action are related to the alignment and orientation of the liquid crystalline phases, which can be influenced by external stimuli such as temperature, electric fields, and magnetic fields.
Vergleich Mit ähnlichen Verbindungen
p-Methoxybenzylidene p-heptylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
p-Ethoxybenzylidene p-pentylaniline: Similar structure but with a pentyl group instead of a heptyl group.
p-Butoxybenzylidene p-heptylaniline: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: p-Ethoxybenzylidene p-heptylaniline is unique due to its specific combination of the ethoxy and heptyl groups, which confer distinct liquid crystalline properties. These properties can be fine-tuned by modifying the substituents on the aromatic rings, allowing for the development of materials with tailored characteristics for specific applications.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-heptylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23-18-20-12-16-22(17-13-20)24-4-2/h10-18H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODOKAXFSGBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-17-8 | |
| Record name | p-Ethoxybenzylidene p-heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different liquid crystal phases exhibited by p-Ethoxybenzylidene p-heptylaniline (EBHA) and its structural isomer, p-butoxybenzylidene p-heptylaniline?
A1: While both compounds are liquid crystals, they display different mesophases. This compound (EBHA) exhibits only a nematic phase []. In contrast, its structural isomer, p-butoxybenzylidene p-heptylaniline, exhibits a wider range of phases, including smectic B (SmB), smectic C (SmC), smectic A (SmA), and nematic phases []. These differences in exhibited phases arise from the variations in their molecular structures, specifically the alkoxy chain length, impacting the intermolecular interactions and packing arrangements.
Q2: How does the addition of a polymer, like Poly(isobutyl methacrylate) (PiBMA), affect the properties of EBHA in its nematic phase?
A2: Doping EBHA with PiBMA significantly alters its dielectric and electro-optical properties []. Notably, increasing the concentration of PiBMA leads to a higher negative dielectric anisotropy and enhanced conductivity in the EBHA system []. This behavior suggests that the presence of the polymer facilitates charge transportation within the liquid crystal matrix. Consequently, such composite materials show promise in applications requiring low charge consumption, such as in specific types of display devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















